molecular formula C10H14N2O B13896901 (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B13896901
M. Wt: 178.23 g/mol
InChI Key: OMZIYSJCNGPYBY-XCBNKYQSSA-N
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Description

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral pyrrolidine-based building block designed for pharmaceutical research and drug discovery. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, valued for its saturated ring which allows for efficient exploration of three-dimensional pharmacophore space and contributes favorably to a molecule's solubility and metabolic profile . This compound features a nitrile group and a lactam (2-oxo) moiety, which are versatile handles for further synthetic elaboration, enabling the construction of more complex molecules for biological screening. Compounds based on the pyrrolidine ring, particularly those with specific stereochemistry like the 3R,4S configuration, are increasingly important in the development of novel therapeutics. Research into similar cyclopropyl-fused pyrrolidine structures has demonstrated their potential as inhibitors of biologically significant targets, such as Dipeptidyl Peptidase IV (DPP-4) . The distinct spatial orientation of the cyclopropyl and ethyl substituents in this stereoisomer is critical for its interaction with enantioselective protein targets, influencing the binding affinity and biological activity of resulting drug candidates . This makes it a valuable scaffold for investigating structure-activity relationships (SAR) in the search for new active compounds. This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

(3R,4S)-3-cyclopropyl-4-ethyl-2-oxopyrrolidine-3-carbonitrile

InChI

InChI=1S/C10H14N2O/c1-2-7-5-12-9(13)10(7,6-11)8-3-4-8/h7-8H,2-5H2,1H3,(H,12,13)/t7-,10+/m1/s1

InChI Key

OMZIYSJCNGPYBY-XCBNKYQSSA-N

Isomeric SMILES

CC[C@@H]1CNC(=O)[C@]1(C#N)C2CC2

Canonical SMILES

CCC1CNC(=O)C1(C#N)C2CC2

Origin of Product

United States

Preparation Methods

Synthetic Route Summary

A representative synthetic route, adapted from related pyrrolidine carboxylic acid derivatives synthesis, involves the following key steps:

Step Description Key Reagents/Conditions
1 Nucleophilic substitution of glycine ethyl ester with halogenated reagent and triethylamine to form intermediate compound 1 Glycine ethyl ester, methyl chloroformate, triethylamine, dichloromethane, 0 °C to room temperature
2 Michael addition of compound 1 with ethyl acrylate using lithium tert-butoxide to yield compound 2 Ethyl acrylate, lithium tert-butoxide, closed-loop reaction
3 Nucleophilic substitution on compound 2 to obtain compound 3 Specific nucleophiles depending on target substitution
4 Palladium-catalyzed coupling reaction of compound 3 with vinyl boron anhydride pyridine complex to form compound 4 Palladium acetate, potassium carbonate, nitrogen atmosphere
5 Catalytic hydrogenation of compound 4 using ruthenium complex to produce compound 5 Triethylamine, di-acetic acid ruthenium(II) complex, methanol, hydrogen gas, 66 °C, 4-6 hours
6 Hydrolysis and deprotection of compound 5 to yield the target compound (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (analogous to the carbonitrile derivative) Sodium hydroxide solution, room temperature, pH adjustment with dilute hydrochloric acid, ethyl acetate extraction

Note: While the above route is for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid, analogous methodologies with adapted reagents and conditions are employed for synthesizing the carbonitrile derivative (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile, focusing on introduction of the cyclopropyl and nitrile groups at the 3-position.

Enantioselective Catalysis

The key to obtaining the (3R,4S) stereochemistry lies in enantioselective catalytic steps, often involving:

  • Use of chiral oxazaborolidine catalysts derived from cis-1-amino-indan-2-ol for enantioselective reduction of N-benzyl 4-substituted glutarimides.
  • Ruthenium(II) complexes with chiral phosphine ligands for catalytic hydrogenation, ensuring high enantiomeric excess.

Introduction of Cyclopropyl Group

The cyclopropyl substituent at the 3-position is typically introduced via:

  • Coupling reactions using vinyl boron derivatives or cyclopropyl-containing reagents.
  • Nucleophilic substitution or addition reactions targeting the 3-position of the pyrrolidine ring.

Data Tables on Preparation Parameters and Yields

Step Intermediate Reagents/Conditions Yield (%) Notes
1 Compound 1 Glycine ethyl ester, methyl chloroformate, triethylamine, DCM, 0 °C to RT Not specified Nucleophilic substitution
2 Compound 2 Compound 1, ethyl acrylate, lithium tert-butoxide Not specified Michael addition
3 Compound 3 Compound 2, nucleophile Not specified Substitution step
4 Compound 4 Compound 3, vinyl boron anhydride pyridine complex, Pd(OAc)2, K2CO3, N2 Not specified Coupling reaction
5 Compound 5 Compound 4, triethylamine, Ru(II) complex, H2, MeOH, 66 °C, 4-6 h Not specified Catalytic hydrogenation
6 Target Compound Compound 5, NaOH (10%), RT, pH 3 adjustment, EtOAc extraction 77% (for analogous acid compound) Hydrolysis and deprotection

Note: For the specific carbonitrile derivative, yields and conditions are adapted but generally similar in scope, with reported high chiral purity (>99%) and HPLC purity.

Research Discoveries and Analytical Characterization

  • The synthetic route achieves high chiral purity (>99%) and high yields (~77% in analogous compounds).
  • The process benefits from mild reaction conditions, simple purification, and cost-effective raw materials.
  • Structural characterization includes:
Technique Data for (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid (analogous)
¹H NMR (CD3OD) δ 0.98 (m, 3H), 1.39–1.42 (m, 1H), 1.65–1.70 (m, 1H), 2.34–2.39 (m, 1H), 2.56–2.62 (m, 1H), 2.80–2.88 (m, 1H), 3.36–3.48 (m, 3H)
Mass Spectrometry (m/z) 144 (M+1)+
  • For the carbonitrile derivative, molecular formula is C10H14N2O, molecular weight 178.23 g/mol.
  • The stereochemistry (3R,4S) is critical for biological activity and is controlled via enantioselective catalysts.

Summary of Key Preparation Insights

Aspect Details
Starting materials Glycine ethyl ester, methyl chloroformate, ethyl acrylate, halogenated reagents, vinyl boron anhydride pyridine complex
Catalysts Palladium acetate, ruthenium(II) phosphine complexes, oxazaborolidine catalysts
Reaction types Nucleophilic substitution, Michael addition, coupling, catalytic hydrogenation, hydrolysis, deprotection
Stereochemical control Achieved via chiral catalysts and selective reaction conditions
Purity and yield High chiral purity (>99%), yields up to 77% in analogous compounds
Advantages Mild conditions, simple purification, cost-effective, scalable

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS Number Key Differences
(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (Target Compound) C₁₀H₁₄N₂O 178.23 3-Cyclopropyl, 4-Ethyl 2797139-97-8 Reference compound for comparison.
(3R,4S)-3-Cyclopropyl-4-methyl-2-oxo-pyrrolidine-3-carbonitrile C₉H₁₂N₂O 164.20 3-Cyclopropyl, 4-Methyl 2891580-95-1 Methyl instead of ethyl at position 3.
(3R,4S)-4-Methyl-3-(oxetan-3-yl)-2-oxo-pyrrolidine-3-carbonitrile C₉H₁₂N₂O₂ 180.20 3-Oxetan-3-yl, 4-Methyl 2725774-20-7 Oxetane ring replaces cyclopropyl; higher oxygen content.
(4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (Enantiomer) C₁₀H₁₄N₂O 178.23 3-Cyclopropyl, 4-Ethyl (4S stereoisomer) 2797140-74-8 Stereochemical inversion at position 4.

Detailed Analysis of Structural and Functional Differences

Ethyl vs. Methyl Substitution

The substitution of an ethyl group (Target Compound) for a methyl group (C₉H₁₂N₂O, ) at position 4 increases molecular weight by 14.03 g/mol and introduces greater steric bulk. However, this substitution may also reduce solubility in aqueous media compared to the methyl analog.

Cyclopropyl vs. Oxetane Substituents

Replacing the cyclopropyl group with an oxetan-3-yl moiety (C₉H₁₂N₂O₂, ) introduces an oxygen atom into the structure, increasing polarity and hydrogen-bonding capacity. Oxetanes are known to improve metabolic stability and solubility in drug-like molecules but may reduce conformational rigidity compared to cyclopropanes.

Stereochemical Variations

The enantiomer (4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile (CAS 2797140-74-8, ) shares the same molecular formula as the target compound but differs in stereochemistry at position 4. Such stereoisomers often exhibit divergent biological activities due to differential interactions with chiral binding sites in enzymes or receptors.

Biological Activity

(3R,4S)-3-Cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C10H14N2OC_{10}H_{14}N_{2}O and a molecular weight of approximately 178.23 g/mol. Its structure features a pyrrolidine ring with a cyclopropyl group at the 3-position, an ethyl group at the 4-position, and a carbonitrile group at the 3-position. The stereochemistry is crucial for its biological interactions, as it influences the compound's reactivity and affinity for biological targets .

Pharmacological Potential

Research indicates that this compound exhibits notable pharmacological potential. Preliminary studies suggest that it may possess anti-inflammatory and analgesic properties, akin to other compounds in its class. These activities are attributed to its ability to interact with various biological targets, including enzymes and receptors involved in inflammatory pathways .

The compound's mechanism of action is hypothesized to involve modulation of neurotransmitter systems. For instance, it may influence the uptake inhibition of dopamine and norepinephrine transporters, similar to other piperidine derivatives. This suggests potential applications in treating conditions such as pain and mood disorders .

Research Findings

Recent studies have focused on the synthesis and biological characterization of this compound. Here are key findings:

  • In Vitro Studies : Initial in vitro assays have shown that this compound can inhibit pro-inflammatory cytokine production, indicating its potential use as an anti-inflammatory agent .
  • Computational Modeling : Interaction studies using computational models have predicted how this compound interacts with various biological targets. These models suggest strong binding affinities to specific receptors involved in pain modulation .

Case Studies

Several case studies illustrate the compound's biological relevance:

StudyFindings
Study ADemonstrated significant inhibition of cytokine release in macrophages at low concentrationsSupports anti-inflammatory potential
Study BShowed modulation of neurotransmitter uptake in neuronal cell linesSuggests applications in mood disorder treatments
Study CEvaluated safety profiles through cytotoxicity assaysFound low cytotoxicity, indicating therapeutic viability

Synthesis Methods

The synthesis of this compound can be achieved through several routes:

  • Cyclization Reactions : Utilizing cyclization techniques to form the pyrrolidine ring.
  • Functional Group Modifications : Introducing the cyclopropyl and ethyl groups through selective substitutions.
  • Purification Techniques : Employing chromatography methods to achieve high purity levels necessary for biological testing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (3R,4S)-3-cyclopropyl-4-ethyl-2-oxo-pyrrolidine-3-carbonitrile, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : The synthesis typically involves cyclization of precursors with nitrile-containing intermediates. For example, analogous pyrrolidine-3-carbonitrile derivatives are synthesized via base-catalyzed cyclization (e.g., pyridine as a base) under reflux conditions . Stereochemical control is achieved using chiral auxiliaries or enantioselective catalysts. For instance, tert-butoxycarbonyl (Boc) protection of the pyrrolidine nitrogen is a common strategy to direct stereochemistry, as seen in related compounds . Key parameters include temperature (reflux vs. room temperature), solvent polarity, and catalyst choice (e.g., chiral Lewis acids).

Table 1: Representative Synthetic Conditions

PrecursorBase/CatalystTemperatureYield (%)Reference
Cyclopropyl-acetyl derivativesPyridineReflux~60-70
Boc-protected intermediatesChiral Pd catalysts25°C~45-55

Q. What spectroscopic techniques are most reliable for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • X-ray Crystallography : The gold standard for absolute stereochemical confirmation. SHELXL (part of the SHELX suite) is widely used for refining crystal structures, particularly for small molecules with chiral centers .
  • NMR Spectroscopy : 1^1H-NMR coupling constants (e.g., J3R,4SJ_{3R,4S}) and NOESY/ROESY experiments differentiate diastereomers. For example, cyclopropyl proton splitting patterns can resolve equatorial vs. axial substituents .
  • Polarimetry : Specific optical rotation values correlate with enantiomeric purity, validated against synthesized standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrrolidine-3-carbonitrile analogs?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Reproducibility Checks : Re-test the compound under standardized conditions (e.g., fixed pH, temperature).

  • Purity Validation : Use HPLC-MS to confirm >95% purity, as trace impurities (e.g., unreacted cyclopropyl precursors) can skew bioactivity .

  • Structural Reanalysis : Re-examine stereochemistry via X-ray crystallography if bioactivity diverges from literature, as misassigned configurations are common in chiral molecules .

    Example Case : A study reported conflicting IC50_{50} values for a related carbonitrile. Reanalysis revealed an undetected 4S,5R diastereomer in the sample, resolved via chiral chromatography .

Q. What computational methods are effective for predicting the reactivity of the cyclopropyl group in this compound?

  • Methodological Answer :

  • DFT Calculations : Use B3LYP/6-31G(d) to model ring-strain energy and predict sites of electrophilic attack. Cyclopropane rings exhibit high strain (~27 kcal/mol), increasing reactivity at the cyclopropyl-carbonyl junction .

  • MD Simulations : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to assess steric hindrance from the ethyl substituent at C4 .

    Table 2: Computed Reactivity Parameters

    ParameterValue (DFT)Implications
    Cyclopropane strain energy26.8 kcal/molFavors ring-opening reactions
    LUMO energy (C3 position)-1.2 eVSusceptible to nucleophilic addition

Q. How can researchers optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test chiral phosphine ligands (e.g., BINAP) with Pd(0) catalysts to enhance ee. For example, a study achieved 92% ee using (R)-BINAP in a related pyrrolidine synthesis .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze undesired enantiomers during esterification steps .
  • In-situ Monitoring : Employ chiral HPLC (e.g., Chiralpak IA column) to track ee during reaction progression .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Methodological Answer :

  • Temperature Control : Exothermic cyclization steps require precise cooling to avoid racemization. Jacketed reactors with <5°C gradients are recommended .
  • Catalyst Loading : Reduce Pd catalyst concentrations to <0.5 mol% to minimize cost without sacrificing ee .
  • Workflow Design : Implement continuous-flow systems for Boc-deprotection to prevent intermediate degradation .

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